1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of nitroso and trinitromethyl groups attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Nitrosation: Introduction of the nitroso group through the reaction of an amine precursor with nitrous acid.
Nitration: Incorporation of the trinitromethyl group via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Cyclization: Formation of the imidazole ring through cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or trinitromethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism by which 1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trinitromethyl group can interact with nucleophiles, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Nitroso-2-(trinitromethyl)-4,5-dihydro-1H-imidazole can be compared with other nitroso and trinitromethyl-containing compounds, such as:
1-Nitroso-2-naphthol: Known for its use as an indicator and dye.
Nitrosobenzene: A simpler nitroso compound used in various organic reactions.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
140657-62-1 |
---|---|
Molekularformel |
C4H4N6O7 |
Molekulargewicht |
248.11 g/mol |
IUPAC-Name |
1-nitroso-2-(trinitromethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C4H4N6O7/c11-6-7-2-1-5-3(7)4(8(12)13,9(14)15)10(16)17/h1-2H2 |
InChI-Schlüssel |
XYTDVAGQPSGTMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.